N-(2-methoxyethyl)-3,3,5-trimethylcyclohexan-1-amine
Description
N-(2-Methoxyethyl)-3,3,5-trimethylcyclohexan-1-amine is a secondary amine characterized by a cyclohexane ring substituted with three methyl groups (at positions 3, 3, and 5) and a 2-methoxyethylamine side chain. Its structural features, including the methoxyethyl group, influence its physicochemical properties, such as solubility, lipophilicity, and reactivity in synthetic pathways.
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-3,3,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25NO/c1-10-7-11(13-5-6-14-4)9-12(2,3)8-10/h10-11,13H,5-9H2,1-4H3 |
InChI Key |
OIIPVTCAJPNBOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3,3,5-trimethylcyclohexan-1-amine typically involves the reaction of 3,3,5-trimethylcyclohexanone with 2-methoxyethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3,3,5-trimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-(2-methoxyethyl)-3,3,5-trimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3,3,5-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
N-(2-Ethoxyethyl)-3,3,5-trimethylcyclohexan-1-amine
Key Differences :
- Substituent : The ethoxyethyl group replaces the methoxyethyl side chain.
- Molecular Weight : 213.36 g/mol (vs. ~199.33 g/mol for the methoxyethyl analog) .
- Synthesis : Both compounds share similar synthetic routes involving alkylation of the cyclohexane core, but the ethoxy variant requires ethoxyethylamine intermediates.
- Applications : Discontinued by Biosynth and Ambeed, Inc., suggesting challenges in scalability or niche utility .
Table 1: Physicochemical Comparison
| Property | N-(2-Methoxyethyl)-3,3,5-trimethylcyclohexan-1-amine | N-(2-Ethoxyethyl)-3,3,5-trimethylcyclohexan-1-amine |
|---|---|---|
| Molecular Formula | C₁₂H₂₅NO | C₁₃H₂₇NO |
| Molecular Weight (g/mol) | ~199.33 | 213.36 |
| Purity | ≥95% (historical data) | ≥95% (discontinued) |
| Commercial Status | Discontinued | Discontinued |
N-(2H-1,3-Benzodioxol-5-ylmethyl)-3,3,5-trimethylcyclohexan-1-amine
Key Differences :
- Substituent : A benzodioxole-containing methyl group replaces the methoxyethyl chain.
- Molecular Weight : 275.39 g/mol, significantly higher due to the aromatic benzodioxole moiety .
- Reactivity : The benzodioxole group may enhance π-π stacking interactions in drug-receptor binding but reduces solubility in polar solvents compared to the methoxyethyl analog.
Table 2: Functional Group Impact
| Compound | Key Functional Group | Potential Application |
|---|---|---|
| This compound | Methoxyethyl | Intermediate in amine synthesis |
| N-(2H-1,3-Benzodioxol-5-ylmethyl)-3,3,5-trimethylcyclohexan-1-amine | Benzodioxole | CNS drug candidates |
Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)
Key Differences :
Goxalapladib (CAS 412950-27-7)
Key Differences :
- Complexity : A naphthyridine-based polycyclic compound with trifluoromethyl and biphenyl groups.
- Therapeutic Use : Explicitly developed for atherosclerosis treatment, highlighting its divergence from the simpler cyclohexane-amine analogs .
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